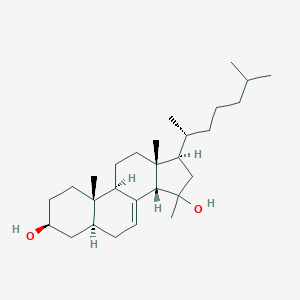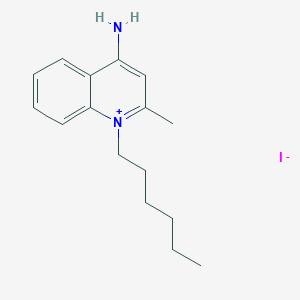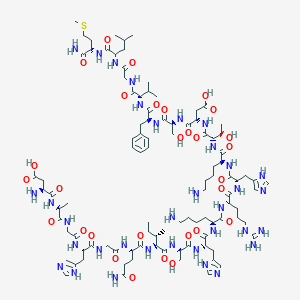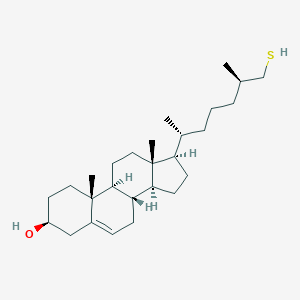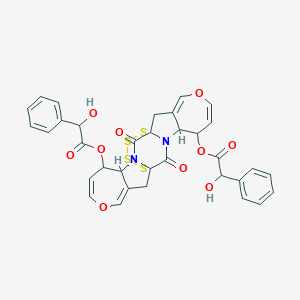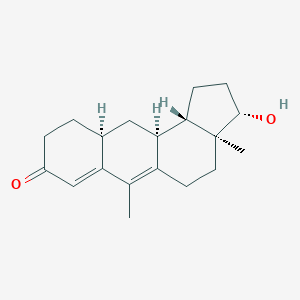
C-2 Triptofordin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C-2 Triptofordin is a natural compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is derived from tryptophan, an essential amino acid, and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antiviral Activity
- Antiviral Properties: C-2 Triptofordin demonstrated selective activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV) in vitro. It showed moderate virucidal activity against several enveloped viruses, including HSV-1, HCMV, measles virus, and influenza A virus. The compound appears to suppress viral protein synthesis in infected cells, particularly impacting the translation of immediate early genes of HSV-1 (Hayashi, Hayashi, Ujita, & Takaishi, 1996).
Immunological Effects
- Inhibition of IL-12/IL-23 in Antigen-Presenting Cells: C-2 Triptofordin's immunomodulatory effects were observed through the inhibition of IL-12 and IL-23 expression in antigen-presenting cells. This inhibition occurs at the transcriptional level and involves targeting the CCAAT/enhancer-binding protein-α (C/EBPα), which is involved in the immunological response in autoimmune diseases (Zhang & Ma, 2010).
Anti-inflammatory and Immunomodulatory Properties
- Suppression of Inflammation: C-2 Triptofordin has been found to inhibit nitric oxide production and suppress inducible nitric oxide synthase expression in inflammation models, acting through blockade of NF-kappa B and JNK activation (Kim et al., 2004).
Neuroprotection and Alzheimer's Disease
- Neuroprotective Effects: The compound has shown potential in protecting neural cells by inhibiting CXCR2 activity. This includes a reduction in amyloid-β production, a key factor in Alzheimer's disease (Wang et al., 2012).
Cardioprotection
- Cardioprotective Effects in Myocardial Remodeling: Triptofordin exhibits cardioprotective effects, particularly in cases of chronic pressure-overloaded hearts. Its mechanism involves inhibiting the NLRP3 inflammasome expression and inflammatory mediators, thereby preventing myocardial fibrosis and improving cardiac function (Li et al., 2017).
Cancer Research
- Antitumor Activities: C-2 Triptofordin has been associated with various antitumor activities, including inducing cell apoptosis and inhibiting angiogenesis. It targets multiple pathways and mechanisms, making it a subject of interest in cancer research (He et al., 2010).
Propiedades
Número CAS |
111514-63-7 |
|---|---|
Nombre del producto |
C-2 Triptofordin |
Fórmula molecular |
C8 H12 N4 O |
Peso molecular |
610.6 g/mol |
Nombre IUPAC |
[(2R,4R,5S,6R,7S,8R,9R,12R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate |
InChI |
InChI=1S/C33H38O11/c1-18(34)40-25-22(36)17-31(5,39)33-26(41-19(2)35)23(30(3,4)44-33)24(42-28(37)20-13-9-7-10-14-20)27(32(25,33)6)43-29(38)21-15-11-8-12-16-21/h7-16,22-27,36,39H,17H2,1-6H3/t22-,23-,24-,25-,26-,27-,31-,32-,33?/m1/s1 |
Clave InChI |
FOIOSVGAFMLLDU-QGCFOTDLSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@@H](C[C@@](C23[C@]1([C@@H]([C@@H]([C@H]([C@H]2OC(=O)C)C(O3)(C)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C)(C)O)O |
SMILES |
CC(=O)OC1C(CC(C23C1(C(C(C(C2OC(=O)C)C(O3)(C)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C)(C)O)O |
SMILES canónico |
CC(=O)OC1C(CC(C23C1(C(C(C(C2OC(=O)C)C(O3)(C)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C)(C)O)O |
Sinónimos |
C-2 triptofordin triptofordin C 2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4R,5R,6R)-6-[(1R,2R)-2-[(3S,10R,13S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1,2-dihydroxypropyl]-2,4-dimethyl-2-piperidin-3-yloxyoxane-3,4,5-triol](/img/structure/B218466.png)

![(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B218531.png)
